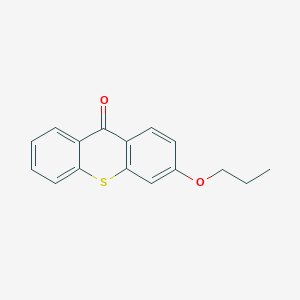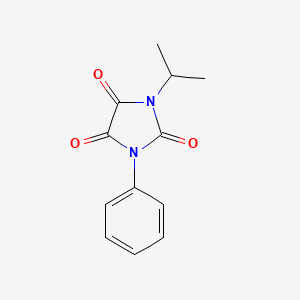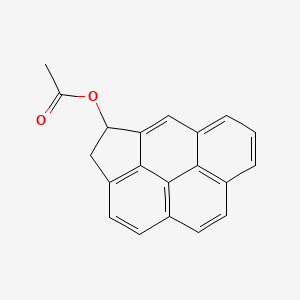
3-Propoxy-9H-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propoxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are heterocyclic compounds known for their diverse applications in various fields, including photochemistry, medicinal chemistry, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxy-9H-thioxanthen-9-one typically involves the reaction of thioxanthone with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Thioxanthone+Propyl Bromide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone core to thioxanthene.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Propoxy-9H-thioxanthen-9-one has several scientific research applications:
Photoinitiators: It is used as a photoinitiator in polymerization reactions, particularly in two-photon polymerization for 3D printing and nanolithography.
Medicinal Chemistry: The compound exhibits potential antitumor activity by modulating autophagy and apoptosis in cancer cells.
Material Science: It is employed in the development of advanced materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 3-Propoxy-9H-thioxanthen-9-one involves its interaction with cellular components. In medicinal applications, it modulates autophagy and apoptosis pathways, leading to the inhibition of cancer cell growth . The compound may also interact with DNA and proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl-9H-thioxanthen-9-one: Similar in structure but with an isopropyl group instead of a propoxy group.
1-Chloro-4-propoxy-9H-thioxanthen-9-one: Contains a chlorine atom in addition to the propoxy group.
Uniqueness
3-Propoxy-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy group enhances its solubility and reactivity compared to other thioxanthone derivatives.
Propiedades
Número CAS |
106221-18-5 |
|---|---|
Fórmula molecular |
C16H14O2S |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
3-propoxythioxanthen-9-one |
InChI |
InChI=1S/C16H14O2S/c1-2-9-18-11-7-8-13-15(10-11)19-14-6-4-3-5-12(14)16(13)17/h3-8,10H,2,9H2,1H3 |
Clave InChI |
PBDYMHDUOHHISW-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14328963.png)




![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)

![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)


